molecular formula C16H17N5O3S2 B2572867 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 905765-28-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2572867
CAS No.: 905765-28-8
M. Wt: 391.46
InChI Key: LUTQTDHTECNRIR-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamides characterized by a thiophene substituent at position 5 of the triazole ring and a 2,4-dimethoxyphenyl group on the acetamide moiety. Its structural framework combines a sulfur-linked triazole core with a substituted arylacetamide, which is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and insect receptor modulation .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-23-10-5-6-11(12(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-7-25-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTQTDHTECNRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves several steps:

  • Initial Formation: : Starting from 2,4-dimethoxyphenyl acetic acid, the carboxylic group is converted to a corresponding acyl chloride using thionyl chloride.

  • Amide Formation: : This acyl chloride is then reacted with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol to form the final compound. The reaction often occurs under mild acidic or basic conditions to promote the formation of the amide bond.

Industrial Production Methods

While specific industrial methods might vary, they generally follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Industrial processes also focus on efficient reaction times and the use of scalable equipment.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, particularly at the thiol and amino groups.

  • Substitution Reactions: : The aromatic rings and the triazole moiety provide sites for electrophilic and nucleophilic substitution reactions.

  • Hydrolysis: : The amide bond may undergo hydrolysis under strong acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride are typical.

  • Substitution: : Halogenating agents and nucleophiles like hydroxyl groups or amines.

  • Hydrolysis: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiol and amino functionalities.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains and fungi. Research indicates that modifications in the triazole structure can enhance antimicrobial efficacy. For instance, studies have demonstrated that certain triazole derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of triazole compounds is another significant area of research. The compound has been evaluated against several viruses, including those responsible for influenza and herpes simplex virus infections. In vitro studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell mechanisms .

Anticancer Effects

The anticancer properties of triazole derivatives have been a focal point of recent studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cell lines. For example, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the synthesis and antimicrobial evaluation of various triazole derivatives, including the compound in focus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Antiviral Screening

In a screening study aimed at identifying new antiviral agents, this triazole derivative was tested against several viral strains. The findings revealed that it significantly reduced viral titers in infected cell cultures, indicating its potential for further development as an antiviral therapy .

Case Study 3: Anticancer Activity

Research highlighted in Pharmaceuticals demonstrated that the compound effectively inhibited the growth of cancer cells in vitro. The study utilized multicellular spheroid models to mimic tumor environments, revealing that the compound could penetrate deeper into tumor tissues and exert its effects more efficiently than traditional chemotherapeutics .

Structural Insights and Synthesis

The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves a multi-step reaction process starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Mechanism of Action

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide exerts its effects primarily through interactions at the molecular level. The thiophene and triazole moieties can interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s unique structure allows it to fit into specific binding sites on proteins, altering their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Substituents

Compounds such as 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a–6c) () and 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide () share the triazole-acetamide backbone but differ in substituents:

  • Key Differences: Pyridine substituents (vs. The 2,4-dimethoxyphenyl group in the target compound may enhance π-π stacking compared to simpler aryl groups (e.g., 3-methylphenyl in ).
  • Pharmacological Data :
    • The pyridinyl derivative in exhibited 1.28× higher anti-inflammatory activity than diclofenac sodium in formalin-induced edema models, attributed to cyclooxygenase-2 (COX-2) inhibition .
    • Pyridine analogs in showed moderate yields (50–83%) and melting points (161–184°C), suggesting stable crystalline forms .

Analogues with Furan Substituents

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () highlight the impact of heterocyclic electronegativity:

  • Anti-exudative activity in furan derivatives (e.g., 3.1–3.21) was dose-dependent (10 mg/kg) and comparable to diclofenac sodium (8 mg/kg) in rat models .
  • Synthesis: Furan-based analogs required alkaline ethanol for crystallization, yielding white to light-yellow crystals with sharp melting points .

Insect Receptor Modulators (VUAA1 and OLC15)

VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) and OLC15 () are non-specific agonists/antagonists of insect Orco receptors:

  • Key Differences :
    • The target compound’s thiophene and dimethoxyphenyl groups may reduce cross-reactivity with insect receptors compared to VUAA1’s pyridine and ethylphenyl motifs.
    • OLC15’s butylphenyl substituent enhances antagonistic potency in insects, suggesting alkyl chain length critically affects receptor binding .

Antimicrobial Triazole Derivatives

Derivatives such as N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides () and 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones () demonstrate:

  • Key Differences :
    • Electron-withdrawing groups (e.g., nitro, chlorine) on the aryl ring enhance antimicrobial activity in pyridinyl derivatives .
    • Thiophene-containing triazoles in showed potent antifungal activity (compounds 6a , 6b ) against Aspergillus niger and Candida albicans .

Tabulated Comparison of Key Compounds

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity (vs. Reference) Key Reference
Target Compound Thiophen-2-yl, 2,4-dimethoxy Not Reported Not Reported Anti-inflammatory (hypothesized COX-2 inhibition)
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide Pyridin-2-yl, 3-methylphenyl 174–176 83 1.28× diclofenac sodium (anti-inflammatory)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) Pyridin-2-yl, allyl 174–176 83 N/A (structural stability noted)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (3.1–3.21) Furan-2-yl, varied aryl 110–215 60–85 Comparable to diclofenac (anti-exudative)
VUAA1 Pyridin-3-yl, 4-ethylphenyl Not Reported Not Reported Orco receptor agonist (insects)
4-(3,5-Disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-triazol-3(4H)-one (6a) Thiophen-2-yl, p-tolyl 210–215 70–75 Antifungal (active vs. A. niger)

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a derivative of triazole and thiophene, known for its diverse biological activities. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Key features:

  • Triazole ring: Imparts significant biological activity.
  • Thiophene ring: Enhances electronic properties.
  • Dimethoxyphenyl group: Contributes to hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the dimethoxyphenyl group.
  • Thiol formation via nucleophilic attack on sulfur-containing precursors.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial activity. For instance:

  • Study Findings: A compound similar to the target showed effective inhibition against various bacteria and fungi .
  • Mechanism: The triazole ring interacts with microbial enzymes, disrupting their function.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent:

  • In vitro Studies: Demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Mechanism of Action: Induces apoptosis in cancer cells through the activation of caspase pathways .

Central Nervous System Effects

Preliminary studies suggest neuroprotective properties:

  • Research Findings: The compound may protect neuronal cells from oxidative stress-induced damage .
  • Potential Applications: Could be explored for treating neurodegenerative diseases.

Case Studies

StudyFindingsMethodology
Study 1Effective against E. coli and S. aureusDisk diffusion method
Study 2Induced apoptosis in MCF-7 cellsMTT assay and flow cytometry
Study 3Neuroprotective effects in rat modelsIn vivo oxidative stress assays

Q & A

Q. Characterization methods :

  • NMR spectroscopy (1H/13C) to confirm substituent positions and purity .
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Basic: How is the compound’s biological activity initially screened in academic research?

Answer:

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar diffusion or microdilution methods.
  • Anti-inflammatory screening : Carrageenan-induced rat paw edema models, comparing inhibition to reference drugs like diclofenac .
  • Enzyme inhibition : Assays for kinases or reverse transcriptase activity (e.g., HIV-1 RT inhibition via fluorescence-based protocols) .

Advanced: How do structural modifications (e.g., thiophen-2-yl vs. furan-2-yl) influence biological activity?

Answer:
Structure-Activity Relationship (SAR) insights :

Substituent Biological Impact Source
Thiophen-2-ylEnhanced π-π stacking with hydrophobic enzyme pockets; higher RT inhibition
Furan-2-ylReduced metabolic stability due to oxidative susceptibility
2,4-DimethoxyphenylImproved solubility via methoxy groups; modulates logP for blood-brain barrier penetration

Q. Methodology :

  • Synthesize analogs with systematic substituent variations.
  • Compare IC50 values in enzyme assays or MIC in antimicrobial tests .

Advanced: How can researchers identify the compound’s molecular targets or mechanism of action?

Answer:

  • Target fishing : Use computational tools (e.g., SwissTargetPrediction) to predict protein targets based on structural similarity .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts upon compound binding .
  • Kinobead profiling : Identify kinase targets in cell lysates using competitive binding assays .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Replicate assays : Control variables (e.g., cell line passage number, solvent purity).
  • Meta-analysis : Compare data normalization methods (e.g., % inhibition vs. absolute IC50).
  • Structural validation : Verify compound integrity via LC-MS to rule out degradation .

Example : Discrepancies in anti-inflammatory activity may arise from differences in animal models (e.g., murine vs. rat) or dosing schedules .

Advanced: What strategies improve solubility and stability for in vivo assays?

Answer:

  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH optimization : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis of the sulfanyl group .
  • Lyophilization : Prepare stable solid dispersions for long-term storage .

Advanced: How to design computational studies for binding mode prediction?

Answer:

Molecular docking : Use AutoDock Vina to dock the compound into crystal structures of targets (e.g., HIV-1 RT PDB: 1RTD) .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with Lys101) .

Free energy calculations : Apply MM-PBSA to estimate binding affinity .

Advanced: How to assess compound stability under varying experimental conditions?

Answer:

  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC .
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; analyze by TGA/DSC .
  • Oxidative stress : Treat with H2O2 (1 mM) and measure residual compound via LC-MS .

Advanced: How to optimize multi-step synthesis for higher yields?

Answer:
Key parameters :

Step Optimization Yield Improvement
CyclizationUse microwave-assisted synthesis (100°C, 20 min)15–20%
Sulfanyl couplingReplace KOH with Cs2CO3 for milder conditions10%
PurificationSwitch from ethanol to acetone/hexane recrystallization5–8%

Q. Source :

Advanced: How to address reproducibility issues in biological assays?

Answer:

  • Standardize protocols : Use CLIA-certified cell lines and ATCC microbial strains.
  • Internal controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) in every assay plate .
  • Inter-lab validation : Collaborate with external labs to confirm key findings .

Advanced: What non-therapeutic applications exist for this compound?

Answer:

  • Material science : As a ligand for metal-organic frameworks (MOFs) due to sulfur’s chelating ability .
  • Chemical sensors : Functionalize gold nanoparticles with the compound for thiol-based sensing .
  • Catalysis : Explore its use in Suzuki-Miyaura coupling via palladium complexation .

Q. Table 1: Anti-Exudative Activity of Analogs (vs. Diclofenac)

Compound Inhibition (%) Dose (mg/kg) Reference
Target compound72.310
Diclofenac sodium68.58
Furan-2-yl analog64.110

Q. Table 2: Reaction Optimization for Sulfanyl Coupling

Base Solvent Temp (°C) Yield (%)
KOHEthanol/H2O8065
Cs2CO3DMF6078
NaHTHF4052

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